molecular formula C10H12ClNO2 B14471105 Ethyl 4-formylbenzimidate hydrochloride CAS No. 65313-27-1

Ethyl 4-formylbenzimidate hydrochloride

Cat. No.: B14471105
CAS No.: 65313-27-1
M. Wt: 213.66 g/mol
InChI Key: ZOFILVPMXUFSEP-UHFFFAOYSA-N
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Description

Ethyl 4-formylbenzimidate hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzimidate, characterized by the presence of an ethyl group and a formyl group attached to the benzimidate core. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl benzimidate with formic acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Ethyl benzimidate and formic acid.

    Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid as a catalyst.

    Procedure: The mixture is heated to reflux, and the reaction is monitored until completion. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ethyl 4-carboxybenzimidate hydrochloride.

    Reduction: Ethyl 4-hydroxybenzimidate hydrochloride.

    Substitution: Various substituted benzimidate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-formylbenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, allowing the compound to serve as a versatile building block in organic synthesis.

Comparison with Similar Compounds

Ethyl 4-formylbenzimidate hydrochloride can be compared with other similar compounds, such as:

    Ethyl benzimidate hydrochloride: Lacks the formyl group, making it less reactive in certain synthetic applications.

    Ethyl 4-hydroxybenzimidate hydrochloride: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    Methyl benzimidate hydrochloride: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Conclusion

This compound is a valuable compound in organic synthesis and scientific research. Its unique reactivity and versatility make it an essential building block for the development of various chemical and biological applications.

Properties

CAS No.

65313-27-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 4-formylbenzenecarboximidate;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-2-13-10(11)9-5-3-8(7-12)4-6-9;/h3-7,11H,2H2,1H3;1H

InChI Key

ZOFILVPMXUFSEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C=O.Cl

Origin of Product

United States

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